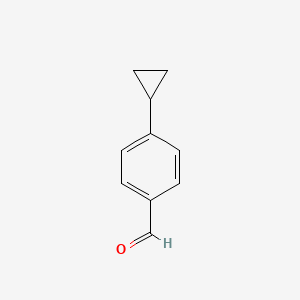

4-Cyclopropylbenzaldehyde

Descripción general

Descripción

4-Cyclopropylbenzaldehyde is an organic compound characterized by the presence of a cyclopropyl group attached to a benzaldehyde moiety. It is a colorless to light-yellow oil with a unique aromatic odor. The molecular formula of this compound is C10H10O, and it has a molecular weight of 146.19 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclopropylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst. This reaction typically occurs under inert conditions and at elevated temperatures to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, to achieve optimal yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Cyclopropylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-Cyclopropylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Grignard reagents or organolithium compounds under anhydrous conditions

Major Products Formed:

Oxidation: 4-Cyclopropylbenzoic acid.

Reduction: 4-Cyclopropylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives

Aplicaciones Científicas De Investigación

Synthesis and Preparation

4-Cyclopropylbenzaldehyde can be synthesized through several methods, including:

- Reaction of Cyclopropylboronic Acid with 4-Bromobenzaldehyde : This method employs a palladium catalyst under inert conditions at elevated temperatures to achieve high yields.

- Industrial Production : Large-scale synthesis involves specialized equipment to maintain optimal reaction conditions for purity and yield.

Scientific Research Applications

The applications of this compound are diverse and include:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for specific reactions that are not possible with simpler aldehydes.

Medicinal Chemistry

Research has indicated that derivatives of this compound possess potential therapeutic properties. Studies have focused on its role in developing new drugs targeting various diseases, including cancer.

This compound exhibits significant biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antibacterial activity:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Good |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

- Antitumor Activity : Derivatives have been reported to inhibit the proliferation of U937 human myeloid leukemia cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Antibacterial Activity Study : A comprehensive screening revealed that derivatives exhibited varying degrees of antibacterial activity, with methoxy substitutions enhancing potency against bacterial strains.

- Antitumor Efficacy : In vitro studies demonstrated effective inhibition of tumor cell proliferation while sparing normal cells, suggesting potential for targeted cancer therapies.

- Enzyme Interaction Studies : Research indicated that this compound could modify enzyme structures through covalent bonding, leading to inhibition in pathways involving aldehyde dehydrogenase (ALDH) and monoamine oxidase (MAO).

Mecanismo De Acción

The mechanism of action of 4-Cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, making this compound a valuable tool in studying enzyme mechanisms and protein functions .

Comparación Con Compuestos Similares

Benzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

4-Methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and physical properties.

4-Chlorobenzaldehyde: Contains a chlorine atom, which influences its electronic properties and reactivity .

Uniqueness of 4-Cyclopropylbenzaldehyde: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other benzaldehyde derivatives. This uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Actividad Biológica

4-Cyclopropylbenzaldehyde is a compound of increasing interest due to its unique structural properties and diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a benzaldehyde moiety. This structure contributes to its unique chemical reactivity and biological properties. The strain in the cyclopropane ring often leads to increased reactivity, making it a valuable building block in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclopropyl Ring : The cyclopropyl group can be synthesized through various methods, including cyclopropanation reactions.

- Aldehyde Introduction : The introduction of the aldehyde functional group can be achieved via oxidation of the corresponding alcohol or by using appropriate reagents in a synthetic pathway.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that it exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study utilizing the disc diffusion method found that this compound showed moderate to good antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Good |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study reported that derivatives of this compound exhibited effective inhibition on the proliferation of U937 human myeloid leukemia cells without showing significant cytotoxicity on normal cells . This selective action suggests potential for developing targeted cancer therapies.

Enzyme Inhibition

Enzymatic studies have shown that this compound can act as an inhibitor for certain enzymes, including aldehyde dehydrogenase (ALDH). The mechanism involves covalent modification of enzyme active sites, leading to reduced enzymatic activity . This property is particularly relevant in the context of drug design, as enzyme inhibitors can serve as therapeutic agents in various diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The strained cyclopropane ring may undergo electrophilic attack, facilitating reactions with nucleophiles such as thiol groups in enzymes.

- Structural Conformation : The unique conformation of cyclopropane derivatives can enhance binding affinity to biological targets, influencing their pharmacological properties .

Case Studies and Research Findings

- Antibacterial Activity Study : A comprehensive screening revealed that compounds derived from this compound exhibited varying degrees of antibacterial activity. Compounds with methoxy substitutions showed enhanced potency against bacterial strains compared to unsubstituted analogs .

- Antitumor Efficacy : In vitro studies demonstrated that specific derivatives inhibited tumor cell proliferation effectively while sparing normal cells, suggesting a favorable therapeutic index for further development .

- Enzyme Interaction Studies : Research indicated that this compound could modify enzyme structures through covalent bonding, leading to inhibition. This was particularly noted in studies involving ALDH and monoamine oxidase (MAO) pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using cyclopropane-containing precursors or through cross-coupling reactions. Key parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C to avoid cyclopropane ring opening), and catalyst selection (e.g., AlCl₃ for electrophilic substitution). Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm cyclopropane proton signals (δ 0.5–1.5 ppm) and aldehyde proton (δ ~9.8 ppm).

- FT-IR : Validate C=O stretch (~1700 cm⁻¹) and cyclopropane C-H bends (~3000 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity ≥95% .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation kinetics via HPLC. Cyclopropane ring stability is pH-dependent; avoid strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model cyclopropane ring strain (~27 kcal/mol) and electrophilic sites. Molecular dynamics simulations predict solvent effects on reaction pathways. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced analytical methods resolve co-eluting impurities in this compound samples?

- Methodological Answer : Use hyphenated techniques:

- LC-MS/MS : Differentiate isomers via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

- Chiral HPLC : Employ cellulose-based columns to separate enantiomeric byproducts .

Q. How should researchers address contradictory data in cyclopropane ring-opening reactions involving this compound?

- Methodological Answer : Systematic variables testing is critical:

- Control experiments : Compare ring stability under identical conditions (solvent, catalyst).

- Isotopic labeling : Use ¹³C-labeled cyclopropane to track bond cleavage.

- Statistical analysis : Apply ANOVA to identify significant outliers in kinetic datasets .

Q. What strategies enable the use of this compound in multi-step organic syntheses (e.g., drug intermediates)?

- Methodological Answer : Protect the aldehyde group via acetal formation before subsequent reactions (e.g., Grignard additions). Post-functionalization of the cyclopropane ring (e.g., [2+1] cycloadditions) requires careful steric and electronic modulation. Monitor intermediates via real-time MS .

Q. Data Analysis and Reporting

Q. How to design a robust experimental framework for studying this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Use dose-response curves (IC₅₀) in enzyme inhibition studies.

- Negative controls : Include benzaldehyde derivatives without the cyclopropane group.

- Data normalization : Express activity relative to a reference compound (e.g., tamoxifen for cytotoxicity assays) .

Q. What statistical approaches validate reproducibility in synthetic yield studies?

Propiedades

IUPAC Name |

4-cyclopropylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQVKFJAJAHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467693 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-50-8 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.